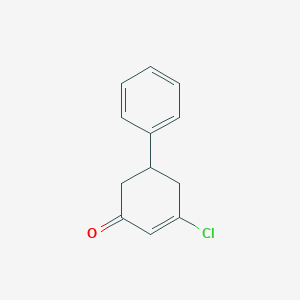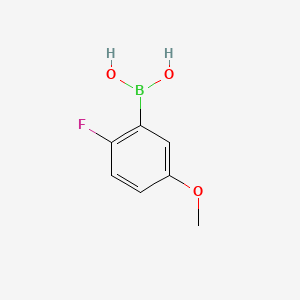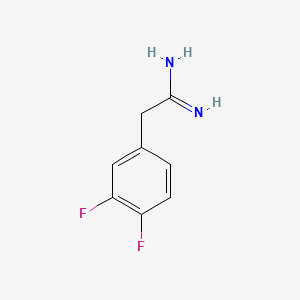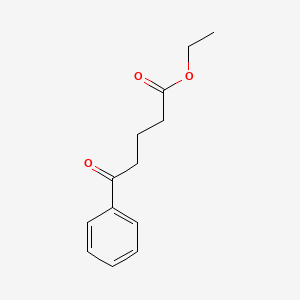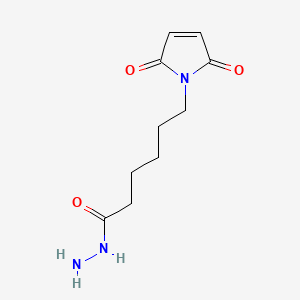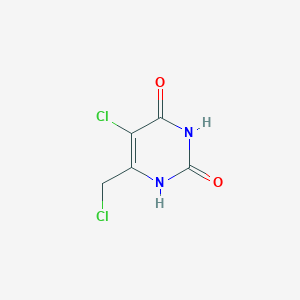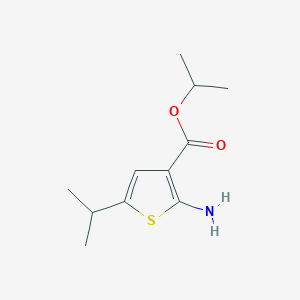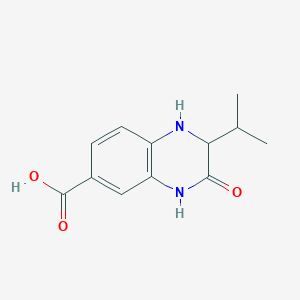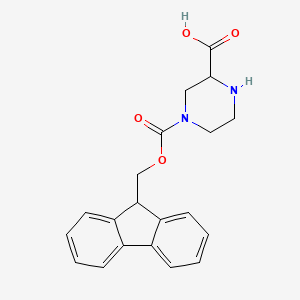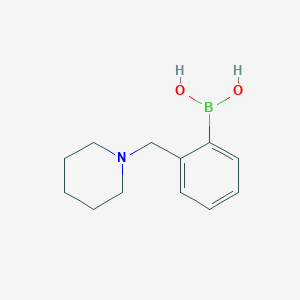
2-(Piperidin-1-ylmethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps, including classical crystallization procedures and reactions with different reagents. For example, the synthesis of certain piperidine derivatives was achieved through reactions with benzenesulfonyl chloride and ethyl isonipecotate, followed by further transformations . Another method reported the synthesis of a piperidine derivative by reacting 4-hydroxy-coumarin, 4-piperidinobenzaldehye, and thiourea in the presence of p-toluenesulfonic acid . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of 2-(Piperidin-1-ylmethyl)phenylboronic acid.
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For instance, the absolute configuration of certain piperidine isomers was determined by single-crystal X-ray analysis . Similarly, the geometrical parameters of another piperidine compound were confirmed to align with XRD data . These studies highlight the importance of spectroscopic methods in determining the molecular structure of piperidine-related compounds.
Chemical Reactions Analysis
Phenylboronic acids are known to participate in dehydrative condensation reactions with carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid . The ortho-substituent on the boronic acid was found to be crucial in preventing the coordination of amines, thus accelerating the amidation process. This suggests that the substituents on the phenylboronic acid moiety can significantly influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be studied using computational methods, such as DFT calculations, to predict vibrational frequencies, HOMO-LUMO energies, and molecular electrostatic potential (MEP) . These properties are essential for understanding the stability and reactivity of the molecule. Additionally, molecular docking studies can provide insights into the potential biological activities of these compounds .
Aplicaciones Científicas De Investigación
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Application Summary : Pinacol boronic esters, which include “2-(Piperidin-1-ylmethyl)phenylboronic acid”, are valuable building blocks in organic synthesis. They are used in a process called catalytic protodeboronation .
- Methods of Application : This process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Results or Outcomes : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Drug Design and Delivery
- Scientific Field : Pharmacology
- Application Summary : Boronic acids and their esters, including “2-(Piperidin-1-ylmethyl)phenylboronic acid”, are considered for the design of new drugs and drug delivery devices. They are particularly suitable as boron-carriers for neutron capture therapy .
- Results or Outcomes : The rate of reaction is considerably accelerated at physiological pH, which is an important consideration when using these boronic pinacol esters for pharmacological purposes .
Safety And Hazards
Propiedades
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7,15-16H,1,4-5,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKFVMDAESHIHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400727 |
Source


|
| Record name | 2-(Piperidin-1-ylmethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-ylmethyl)phenylboronic acid | |
CAS RN |
878289-33-9 |
Source


|
| Record name | 2-(Piperidin-1-ylmethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

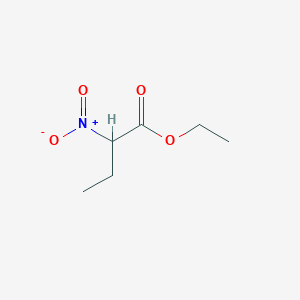
![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)

